molecular formula C19H16N2O5 B10924535 2-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid

2-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid

Cat. No.: B10924535
M. Wt: 352.3 g/mol
InChI Key: WBPWLQOQCRHHOP-JLHYYAGUSA-N
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Description

2-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is a complex organic compound with the molecular formula C19H16N2O5 It is characterized by the presence of a cyano group, a dimethoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with malononitrile to form the intermediate compound, which is then subjected to further reactions with appropriate reagents to introduce the benzoic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The cyano group and the aromatic rings play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-{[(E)-2-CYANO-3-(3,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID
  • 2-{[(E)-2-CYANO-3-(2,4-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID

Comparison: Compared to its similar compounds, 2-{[(E)-2-CYANO-3-(2,3-DIMETHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOIC ACID is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in research.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

2-[[(E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C19H16N2O5/c1-25-16-9-5-6-12(17(16)26-2)10-13(11-20)18(22)21-15-8-4-3-7-14(15)19(23)24/h3-10H,1-2H3,(H,21,22)(H,23,24)/b13-10+

InChI Key

WBPWLQOQCRHHOP-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)O

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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